molecular formula C14H13NO2 B1610703 1,3-Dimethyl-5-(3-nitrophenyl)benzene CAS No. 337973-04-3

1,3-Dimethyl-5-(3-nitrophenyl)benzene

Cat. No.: B1610703
CAS No.: 337973-04-3
M. Wt: 227.26 g/mol
InChI Key: ASEMEDRKYFYIOW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(3-nitrophenyl)benzene is an organic compound with the molecular formula C14H13NO2. It is also known by its IUPAC name, 3,5-dimethyl-3’-nitro-1,1’-biphenyl. This compound is characterized by the presence of two methyl groups and a nitro group attached to a biphenyl structure. It is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-(3-nitrophenyl)benzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-dimethylbenzene (m-xylene) followed by a Suzuki-Miyaura coupling reaction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group onto the benzene ring .

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a boronic acid and a halide. In this case, the nitro-substituted benzene derivative is coupled with a boronic acid derivative of 1,3-dimethylbenzene under mild conditions using a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The nitration and coupling reactions are optimized for scalability, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2), iron powder (Fe) in acidic conditions

    Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, Friedel-Crafts catalysts (e.g., aluminum chloride)

Major Products Formed

    Oxidation: Carboxylic acids, quinones

    Reduction: Amino derivatives

    Substitution: Halogenated, alkylated, or other substituted derivatives

Scientific Research Applications

1,3-Dimethyl-5-(3-nitrophenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(3-nitrophenyl)benzene depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity or function. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-nitrobenzene: Similar structure but lacks the biphenyl component.

    3,5-Dimethyl-4-nitrophenylbenzene: Similar structure with different positions of the nitro group.

    1,3-Dimethyl-2-(3-nitrophenyl)benzene: Similar structure with different positions of the nitro group.

Uniqueness

1,3-Dimethyl-5-(3-nitrophenyl)benzene is unique due to the specific positioning of the nitro group on the biphenyl structure. This positioning influences its chemical reactivity and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

1,3-dimethyl-5-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-11(2)8-13(7-10)12-4-3-5-14(9-12)15(16)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEMEDRKYFYIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477765
Record name 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337973-04-3
Record name 1,3-Dimethyl-5-(3-nitrophenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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